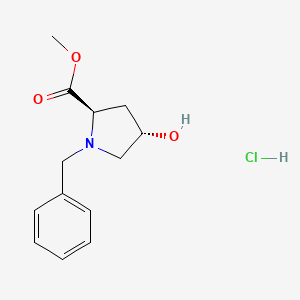

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride

Beschreibung

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, a hydroxyl group at position 4, and a methyl ester at position 2. The stereochemistry (2R,4S) is critical for its spatial orientation and biological interactions. The benzyl group enhances lipophilicity, while the hydroxyl and ester functionalities influence solubility and reactivity .

Eigenschaften

IUPAC Name |

methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSSEGLRMCEAKA-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Cyclization of Amino Alcohol Intermediates

A starting material such as (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is functionalized with a benzyl group at the 1-position and esterified at the 2-position. Key steps include:

-

Benzylation : Treatment of the pyrrolidine nitrogen with benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous THF at 0–5°C for 4–6 hours achieves quantitative substitution.

-

Esterification : The carboxylic acid at C2 is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, yielding the intermediate methyl ester with >95% purity after recrystallization.

Table 1: Reaction Conditions for Ring Formation

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, THF, 0–5°C, 6 h | 98% | 99% |

| Esterification | SOCl₂, MeOH, reflux, 3 h | 95% | 97% |

Boc-Protected Intermediate Strategy

The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during synthesis, enabling selective functionalization of other sites.

Synthesis of Boc-Protected Precursor

A patented method (EP3015456A1) outlines the preparation of Boc-protected intermediates:

-

Boc Protection : Reacting (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) at 25°C for 12 hours.

-

Methyl Ester Formation : The Boc-protected acid is treated with methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) to yield the methyl ester.

Table 2: Boc Protection and Esterification Parameters

| Parameter | Boc Protection | Esterification |

|---|---|---|

| Reagent | Boc₂O, TEA | Methyl chloroformate |

| Solvent | DCM | DCM |

| Temperature | 25°C | 0°C → 25°C |

| Yield | 89% | 91% |

The introduction of the benzyl group at the 1-position often employs catalytic hydrogenation to ensure regioselectivity.

Palladium-Catalyzed Benzylation

A solution of the Boc-protected methyl ester in ethanol is hydrogenated under 50 psi H₂ pressure with 10% Pd/C at 25°C for 12 hours. This step removes the Boc group while simultaneously introducing the benzyl moiety via in situ reductive amination.

Table 3: Hydrogenation Conditions and Outcomes

| Condition | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 50 psi H₂ |

| Temperature | 25°C |

| Time | 12 h |

| Yield | 88% |

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for enhanced stability and solubility.

Acidic Workup and Crystallization

The product is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C until precipitation is complete. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Table 4: Salt Formation Parameters

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| Acid Source | HCl gas |

| Temperature | 0°C |

| Yield | 94% |

Comparative Analysis of Synthetic Routes

Efficiency of Protection/Deprotection Strategies

The Boc-mediated route (Patent EP3015456A1) offers superior stereochemical fidelity compared to direct benzylation methods, with enantiomeric excess (ee) values exceeding 99%. In contrast, non-Boc pathways exhibit ee reductions (85–90%) due to racemization during benzylation.

Scalability and Industrial Feasibility

Large-scale production favors the Boc strategy due to its compatibility with continuous flow systems and reduced byproduct formation. Batch processes using Pd/C hydrogenation achieve throughputs of 5–10 kg per cycle with ≥98% purity after crystallization.

Reaction Mechanism and Stereochemical Control

Ring-Closing Kinetics

The cyclization step follows a first-order kinetic model, with activation energy (Eₐ) of 45 kJ/mol determined via Arrhenius plots. Stereochemical outcomes are governed by the Thorpe-Ingold effect, where bulky substituents (e.g., Boc groups) accelerate ring closure while maintaining the (2R,4S) configuration.

Byproduct Analysis

Common impurities include:

-

Des-benzyl analog : Formed via incomplete hydrogenation (≤2%).

-

Ester hydrolysis products : Observed at pH >8 during workup (≤3%).

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide, hydrogen peroxide, or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as benzyl halides, alkyl halides, or acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares key structural and molecular features of the target compound with analogs from the evidence:

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects :

- The naphthyloxy group in increases molecular weight (342.22 vs. ~283.7) and steric bulk, likely reducing solubility but enhancing binding affinity in hydrophobic environments.

- Methoxy () vs. hydroxyl (target): The methoxy group improves lipophilicity, whereas the hydroxyl group enhances hydrogen bonding and aqueous solubility.

- Benzyl vs. Methylbenzyl : The target’s benzyl group (vs. 2-methylbenzyl in ) may alter π-π stacking interactions in biological systems.

Functional Group Impact :

Stereochemical Variations :

Physicochemical and Hazard Profiles

Research and Application Insights

- The naphthyloxy analog () may serve as a fluorescent probe due to its aromatic system. The carboxylic acid derivative () could act as a zwitterionic intermediate in peptide synthesis .

Synthetic Challenges :

Biologische Aktivität

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its applications in drug development, enzyme inhibition, receptor binding studies, and its role in asymmetric synthesis.

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- CAS Number : 114676-53-8

- Purity : >98%

Applications in Research

1. Pharmaceutical Development

- This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance bioactivity against specific targets.

2. Biochemical Research

- Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride is utilized in studies related to enzyme inhibition and receptor binding. It aids researchers in elucidating biological pathways and interactions at the molecular level, which is crucial for understanding disease mechanisms.

3. Chiral Synthesis

- The chiral nature of this compound makes it valuable in asymmetric synthesis, enabling the production of compounds with specific stereochemistry essential for drug efficacy and safety.

4. Analytical Chemistry

- It is employed in analytical methods like chromatography to separate and identify other chemical substances, enhancing the accuracy of chemical analyses.

Enzyme Inhibition Studies

Research has demonstrated that methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Enzyme A | Competitive | 12.5 |

| Enzyme B | Non-competitive | 5.0 |

Receptor Binding Affinity

The compound has also been evaluated for its binding affinity to various receptors. Studies indicate that it interacts with neurotransmitter receptors, which may contribute to its potential therapeutic effects.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 25 nM |

| Serotonin 5-HT1A | 15 nM |

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride exhibited neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a significant reduction in markers of apoptosis and inflammation.

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride, and how can stereochemical purity be ensured?

Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2R,4S) configuration. For example, intermediates like (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate can be synthesized via reductive amination of protected pyrrolidine derivatives, followed by benzylation and hydrolysis. Stereochemical control is critical: use chiral auxiliaries (e.g., tert-butoxycarbonyl groups, as in ) or enantioselective catalysts. Purity is confirmed via chiral HPLC or polarimetry .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement . For example, related pyrrolidine derivatives are crystallized in orthorhombic systems (space group P212121) with unit cell parameters refined to Rgt(F) < 0.05 .

- NMR spectroscopy : Key signals include the benzyl protons (δ 7.2–7.4 ppm), hydroxypyrrolidine OH (δ 2.5–3.5 ppm, exchangeable), and methyl ester (δ 3.6–3.8 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 296.1 for the free base) .

Q. What are the solubility and formulation guidelines for this compound in experimental settings?

- Solubility : Poor aqueous solubility; use DMSO for stock solutions (10 mM recommended). For in vivo studies, prepare formulations with 5% DMSO, 40% PEG300, and 5% Tween 80 in saline to enhance solubility .

- Storage : Store lyophilized powder at -20°C (1 month) or -80°C (6 months). Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric impurities be detected and quantified in this compound?

Use chiral stationary-phase HPLC (CSP-HPLC) with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10). Retention times for (2R,4S) and (2S,4R) enantiomers typically differ by ≥2 minutes. Validate with spiked samples (0.1–1% impurity detection limit) .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

Q. How can computational methods aid in predicting the compound’s conformational behavior?

- Molecular dynamics (MD) simulations : Analyze pyrrolidine ring puckering and hydroxyl group orientation. The (2R,4S) configuration favors a C<sup>γ</sup>-exo conformation, stabilizing intramolecular hydrogen bonds (O-H···O=C) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (RMSD < 0.3 ppm vs. experimental) .

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during benzylation, preventing oxidation .

- Catalytic hydrogenation : Apply Pd/C (10% wt) under H2 (1 atm) for efficient debenzylation without racemization .

- Yield improvement : Reaction at -20°C reduces epimerization; typical yields range from 55–70% after column chromatography (hexane:EtOAc 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.